

Physical and chemical properties of Aplysamine-1

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Compound of Interest

Compound Name: Aplysamine-1

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Aplysamine-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysamine-1 is a bromotyrosine-derived secondary metabolite first isolated from the marine sponge *Pseudoceratina verrucosa*.^{[1][2]} As a member of the bromotyrosine alkaloid family, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a detailed overview of the physical and chemical properties of **Aplysamine-1**, along with experimental methodologies and an exploration of its role as a histamine H3 receptor antagonist.

Physical and Chemical Properties

Aplysamine-1 is a solid powder at room temperature and is soluble in Dimethyl sulfoxide (DMSO).^[1] Comprehensive quantitative data for **Aplysamine-1** is summarized in the tables below.

Table 1: General and Physical Properties of Aplysamine-1

Property	Value	Source
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Dry, dark; 0-4°C (short-term), -20°C (long-term)	[1]

Table 2: Chemical Identifiers and Molecular Characteristics of Aplysamine-1

Identifier/Characteristic	Value	Source
Molecular Formula	C15H24Br2N2O	[3]
Molecular Weight	408.17 g/mol	[3]
Exact Mass	408.02349 Da	[3]
IUPAC Name	3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine	[3]
CAS Number	159026-30-9	[3]
PubChem CID	362025	[3]
ChEMBL ID	CHEMBL380697	[3]
SMILES	<chem>CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br</chem>	[3]

Table 3: Spectroscopic Data for Aplysamine-1

Spectroscopy	Data	Source
Mass Spectrometry	The FABMS showed an isotopic cluster of MH ⁺ ions at m/z 490, 492, and 494, consistent with two bromine atoms. High-resolution FABMS determined the molecular formula to be C ₁₅ H ₁₉ Br ₂ N ₅ O ₄ .	[1]
¹ H-NMR	The ¹ H-NMR spectrum revealed characteristic signals of a spirocyclohexadiene-isoxazole ring at δ 4.08 (1H, s, H-1), 6.40 (1H, s, H-5), and 3.09, 3.75 (two d, 1H each, J = 18 Hz).	[1]
¹³ C-NMR	The ¹³ C-NMR data for a related compound, aplysamine 7, showed signals referenced to residual DMSO-d ₆ at δC 39.52 ppm.	[4]
Infrared (IR)	Not explicitly detailed in the provided search results.	

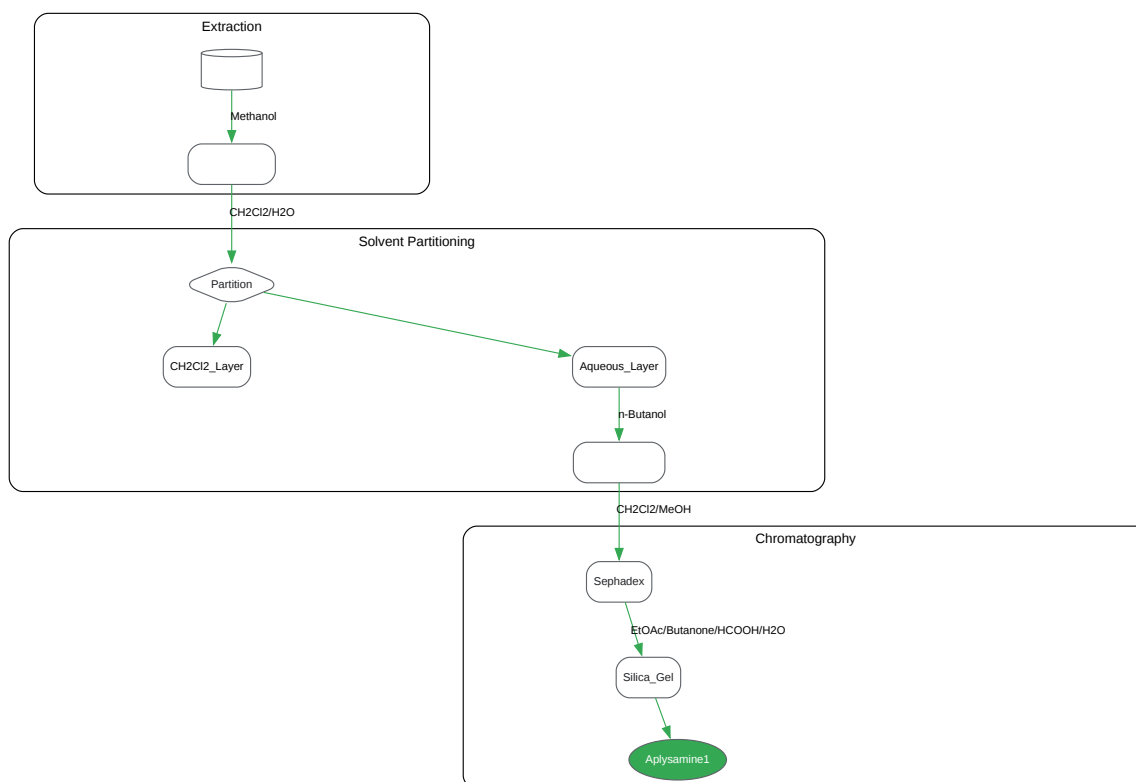
Experimental Protocols

Isolation of Aplysamine-1 from Pseudoceratina verrucosa

The isolation of **Aplysamine-1**, along with other bromotyrosine alkaloids, from the marine sponge *Pseudoceratina verrucosa* is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

- Extraction: The sponge specimen is extracted with methanol (MeOH).

- Solvent Partitioning: The MeOH extract is partitioned between dichloromethane (CH_2Cl_2) and water (H_2O). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).
- Chromatography:
 - The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column using a $\text{CH}_2\text{Cl}_2/\text{MeOH}$ (1:1) solvent system.
 - Further purification is achieved through silica gel column chromatography with an ethyl acetate/butanone mixture containing increasing amounts of formic acid and water.^[1]



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Isolation workflow for **Aplysamine-1**.

Total Synthesis of Aplysamine-1

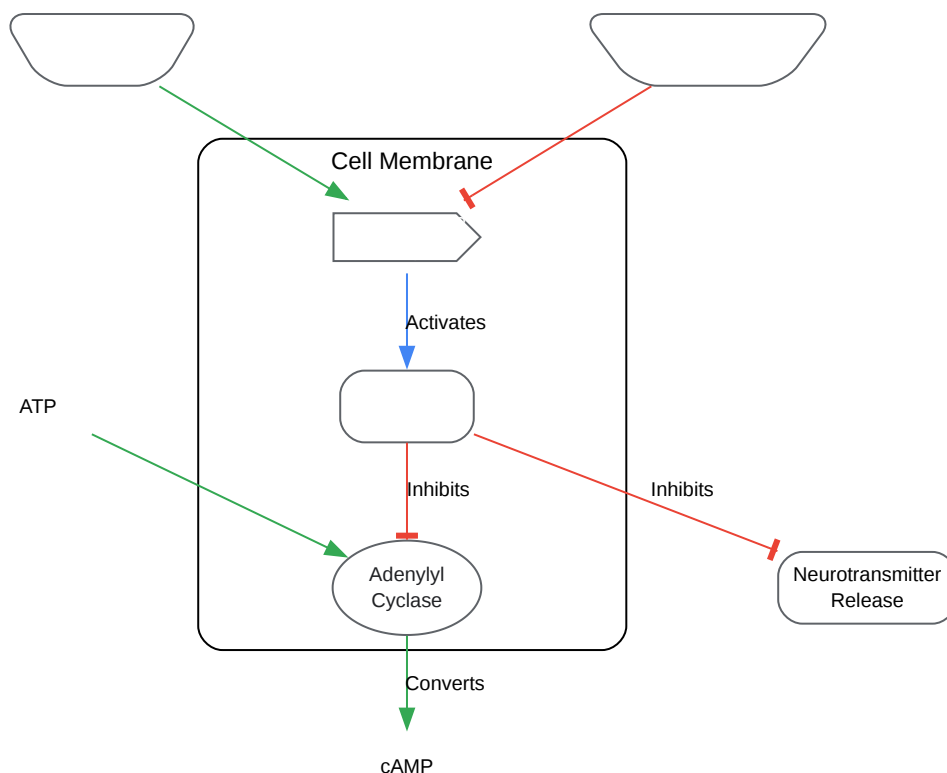
Aplysamine-1 has been successfully synthesized from commercially available tyramine. The overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-step protocol is not available in the provided search results, the synthesis of related purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl (Boc) protection of the amino moiety.[5]

Biological Activity and Signaling Pathway

Aplysamine-1 is a potent antagonist of the histamine H3 receptor, exhibiting a high binding affinity for the human H3 receptor with a K_i of 30 ± 4 nM.[6] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_i/o protein. As an antagonist, **Aplysamine-1** blocks the receptor, thereby inhibiting the downstream signaling cascade that is normally initiated by the binding of histamine.

The antagonism of the H3 receptor by **Aplysamine-1** is expected to lead to the following downstream effects:

- **Increased cAMP Levels:** By blocking the G_i/o -coupled H3 receptor, **Aplysamine-1** prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
- **Modulation of Neurotransmitter Release:** H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade can enhance the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.



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Aplysamine-1 antagonism of the H3 receptor.

Histamine H3 Receptor Binding Assay Protocol

The affinity of **Aplysamine-1** for the histamine H3 receptor can be determined using a radioligand binding assay. A general protocol is as follows:

- Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor are prepared.
- Incubation: The membranes are incubated with a radiolabeled H3 receptor agonist (e.g., [³H]-N- α -methylhistamine) and varying concentrations of the competing ligand (**Aplysamine-1**).
- Separation: Bound and free radioligand are separated by filtration.

- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The K_i value, representing the binding affinity of **Aplysamine-1**, is calculated from the competition binding data.^{[6][7]}

Conclusion

Aplysamine-1 stands out as a marine-derived natural product with significant potential in drug discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has provided a consolidated resource on its known physical and chemical properties, methodologies for its procurement, and its mechanism of action. Further research into the detailed spectral characteristics and the development of a more streamlined total synthesis protocol will be crucial for advancing the therapeutic applications of **Aplysamine-1** and its analogs. The exploration of its downstream signaling effects will also be vital in elucidating its full pharmacological profile.

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